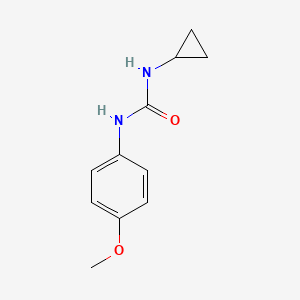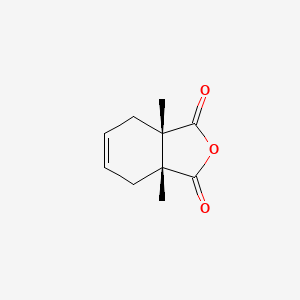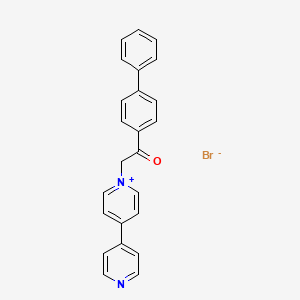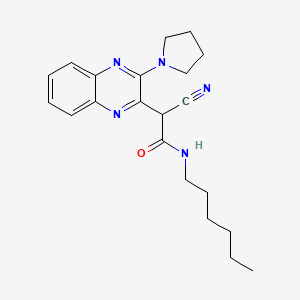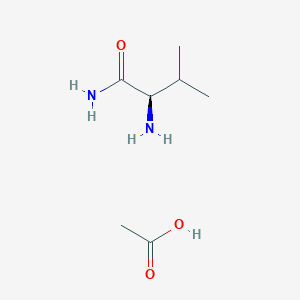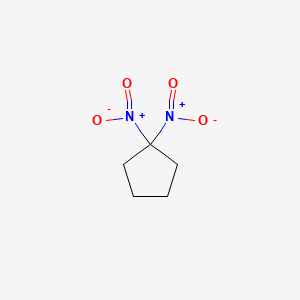![molecular formula C16H19NO5 B11949488 Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate CAS No. 27062-43-7](/img/structure/B11949488.png)
Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[42202,5]deca-7,9-diene-7,8-dicarboxylate is a complex organic compound with the molecular formula C16H19NO5 This compound is known for its unique tricyclic structure, which includes a nitrogen atom and multiple methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate typically involves multiple steps, starting from simpler organic molecules. The process often includes cyclization reactions to form the tricyclic core, followed by functional group modifications to introduce the desired substituents. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical transformations.
Industrial Production Methods
While detailed industrial production methods are not widely documented, the compound is generally produced in specialized chemical laboratories equipped with the necessary facilities for handling complex organic syntheses. The production process must ensure high purity and yield, often requiring advanced purification techniques such as chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction could produce more saturated derivatives.
Wissenschaftliche Forschungsanwendungen
Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate has several scientific research applications:
Chemistry: The compound is used as a model system to study tricyclic structures and their reactivity.
Biology: Researchers investigate its potential biological activities, including interactions with enzymes and receptors.
Medicine: The compound is explored for its potential therapeutic properties, such as anti-inflammatory or antimicrobial effects.
Industry: It may be used in the development of new materials or as a precursor for more complex chemical entities.
Wirkmechanismus
The mechanism of action of Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Dimethyl 3,4-dichlorotricyclo[4.2.2.02,5]deca-3,7,9-triene-7,8-dicarboxylate
- Dimethyl 3,4-dimethyltricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate
- Dimethyl tricyclo[4.2.2.02,5]deca-3,9-diene-7,8-dicarboxylate
Uniqueness
Dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[42202,5]deca-7,9-diene-7,8-dicarboxylate is unique due to its specific arrangement of functional groups and the presence of a nitrogen atom within the tricyclic structure
Eigenschaften
CAS-Nummer |
27062-43-7 |
|---|---|
Molekularformel |
C16H19NO5 |
Molekulargewicht |
305.32 g/mol |
IUPAC-Name |
dimethyl 2,3,5-trimethyl-4-oxo-3-azatricyclo[4.2.2.02,5]deca-7,9-diene-7,8-dicarboxylate |
InChI |
InChI=1S/C16H19NO5/c1-15-8-6-7-9(16(15,2)17(3)14(15)20)11(13(19)22-5)10(8)12(18)21-4/h6-9H,1-5H3 |
InChI-Schlüssel |
JSCJQEOATXLSMP-UHFFFAOYSA-N |
Kanonische SMILES |
CC12C3C=CC(C1(N(C2=O)C)C)C(=C3C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



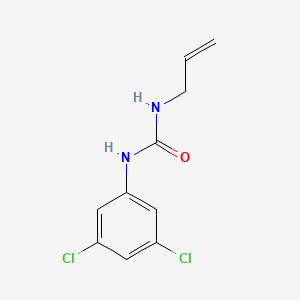
![Methyl 3-benzylsulfanyl-2-[2-(phenylmethoxycarbonylamino)propanoylamino]propanoate](/img/structure/B11949419.png)
![4,4,10,10-Tetraethyl-1,3,7,9-tetraazaspiro[5.5]undecane-2,8-dione](/img/structure/B11949420.png)

